![molecular formula C20H26FN5O2S B5549624 4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multiple steps including nucleophilic substitution reactions, cyclization, and chlorination processes. For example, in the creation of pyrimidinyl sulfonamide derivatives, starting materials are usually functionalized through several chemical transformations to achieve the desired compound. The synthesis process often includes the use of palladium catalysis and electrophilic fluorination techniques, indicating a multifaceted approach that requires precise control of reaction conditions to ensure high yield and purity (Eskola et al., 2002).

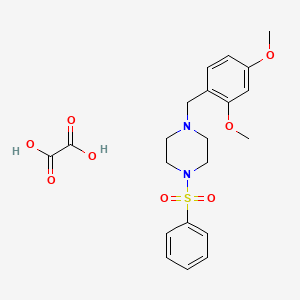

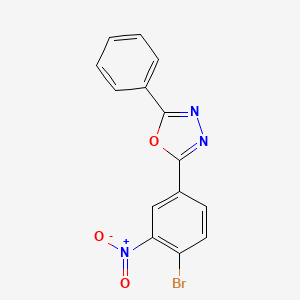

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For instance, studies have reported molecules where benzene rings bridged by sulfonamide groups exhibit distinct tilts, and the piperidine and pyrimidine rings show specific spatial orientations contributing to the overall molecular geometry. The molecular conformation may be stabilized by weak intramolecular interactions such as π–π stacking (Kumar et al., 2012).

Chemical Reactions and Properties

The compound's chemical behavior is likely influenced by its distinct functional groups. Related pyrimidine compounds have been shown to undergo displacement reactions with various piperazines leading to a range of derivatives, indicating a versatile chemistry that can be tailored for specific applications. The presence of a sulfonyl group can significantly impact the reactivity, allowing for further functionalization (Matsumoto & Minami, 1975).

Aplicaciones Científicas De Investigación

Herbicidal Applications

Research has demonstrated that sulfonylureas, which might share functional groups or structural motifs with the queried compound, exhibit significant herbicidal activity. The development of new fluoro intermediates for herbicidal sulfonylureas has led to compounds that are selective post-emergence herbicides in crops such as cotton and wheat. The selectivity and efficacy of these compounds depend on their ability to undergo sulfone metabolization and their combination with lipophilic difluoromethyl-benzenesulfonamide moieties for wheat selectivity (Hamprecht et al., 1999).

Antimicrobial Activity

Compounds containing the piperazine and pyrimidine moieties have been investigated for their antimicrobial properties. A study focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, found that some of these compounds exhibited significant antimicrobial activity. This highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial agents (Ammar et al., 2004).

Material Sciences

The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, which are structurally related to the queried compound, has been explored for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in advanced material sciences due to their low dielectric constants and high transparency (Liu et al., 2013).

Propiedades

IUPAC Name |

4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5O2S/c1-16-5-6-17(21)15-18(16)29(27,28)26-13-11-24(12-14-26)19-7-8-22-20(23-19)25-9-3-2-4-10-25/h5-8,15H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQEGZACSAHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)